Cas no 476458-36-3 (N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide)

N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide structure
476458-36-3 structure
Product Name:N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide
CAS No:476458-36-3
MF:C22H23N3OS
MW:377.50252366066
CID:5863110
PubChem ID:3386442
Update Time:2025-07-15

N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide Chemical and Physical Properties

Names and Identifiers

    • SR-01000569470
    • N-[2-(2,4-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide
    • F0529-0040
    • N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide
    • AB00164178-02
    • SR-01000569470-1
    • N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide
    • N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide
    • AKOS016391251
    • 476458-36-3
    • Inchi: 1S/C22H23N3OS/c1-15-8-10-20(16(2)12-15)25-22(18-13-27-14-19(18)24-25)23-21(26)11-9-17-6-4-3-5-7-17/h3-8,10,12H,9,11,13-14H2,1-2H3,(H,23,26)
    • InChI Key: CAMMSXYAJKBNKQ-UHFFFAOYSA-N
    • SMILES: S1CC2C(C1)=C(NC(CCC1C=CC=CC=1)=O)N(C1C=CC(C)=CC=1C)N=2

Computed Properties

  • Exact Mass: 377.15618354g/mol
  • Monoisotopic Mass: 377.15618354g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 510
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 72.2Ų

N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide Pricemore >>

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Additional information on N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide

Comprehensive Overview of N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide (CAS No. 476458-36-3)

The compound N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide, identified by its CAS number 476458-36-3, is a structurally complex molecule that has garnered significant attention in pharmaceutical and biochemical research. This thieno[3,4-c]pyrazole derivative exhibits unique properties due to its hybrid heterocyclic core, combining a phenylpropanamide moiety with a dimethylphenyl substituent. Researchers are particularly interested in its potential applications in targeted therapies, given its ability to interact with specific biological pathways.

In recent years, the demand for novel small-molecule inhibitors and modulators has surged, driven by advancements in precision medicine. The thienopyrazole scaffold, as seen in CAS 476458-36-3, is frequently explored for its kinase inhibition capabilities, a hot topic in oncology and inflammation research. Users searching for terms like "kinase inhibitors 2024" or "thienopyrazole derivatives in drug discovery" will find this compound highly relevant due to its structural versatility and potential bioactivity.

The synthesis of N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide involves multi-step organic reactions, often leveraging palladium-catalyzed cross-coupling or cyclization techniques. These methods align with the growing interest in "green chemistry approaches" and "sustainable synthesis," as highlighted in trending scientific literature. Its logP and solubility profiles further make it a candidate for drug formulation optimization, a frequent search query among pharmacologists.

Beyond its pharmaceutical potential, CAS 476458-36-3 is also studied in material science for its photophysical properties. The conjugated system within its structure suggests possible applications in organic electronics, such as OLEDs or sensors. This dual applicability addresses common user inquiries like "multifunctional organic compounds" and "small molecules in optoelectronics," enhancing the compound's cross-disciplinary relevance.

Analytical characterization of this compound typically employs HPLC, NMR, and mass spectrometry, ensuring high purity for research use. Discussions around "analytical validation techniques" and "QC for heterocyclic compounds" frequently reference such methodologies, underscoring the importance of rigorous quality control in synthetic chemistry.

In summary, N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide represents a compelling case study in modern chemical research, bridging gaps between medicinal chemistry, materials science, and sustainable synthesis. Its CAS 476458-36-3 identifier serves as a gateway for researchers exploring cutting-edge applications of heterocyclic frameworks in solving real-world challenges.

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